1-(benzylsulfonyl)-N-(2-methylbenzyl)piperidine-4-carboxamide
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Overview
Description
N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and aromatic substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the aromatic substituents. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of Aromatic Substituents: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[(2-methylphenyl)methyl]-1-phenylethanamine: This compound shares a similar aromatic structure but lacks the sulfonyl and piperidine groups.
(4-nitrophenyl)sulfonyltryptophan: This compound contains a sulfonyl group and an aromatic ring but differs in its overall structure and functional groups.
Uniqueness
N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, sulfonyl group, and aromatic substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-5-6-10-20(17)15-22-21(24)19-11-13-23(14-12-19)27(25,26)16-18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3,(H,22,24) |
InChI Key |
AQBIDIGSLBZDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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